N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
CAS No.: 78761-26-9
VCID: VC21536784
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
![N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide - 78761-26-9](/images/no_structure.jpg)
Description |
N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide is a chiral organic compound with the molecular formula C10H13NO2. It is also known as N-acetyl-D-phenylglycinol or D(-)-Ac-alpha-phenylglycinol . This compound features a hydroxyl group at the second carbon of the phenethyl chain, contributing to its chirality and potential interactions within biological systems. Synthesis and Chemical ReactionsN-[(1R)-2-Hydroxy-1-phenylethyl]acetamide can be synthesized through various methods, often involving the reaction of chiral alcohols with acetic anhydride or acetyl chloride in the presence of a base. The hydroxy group in this compound can undergo oxidation to form a carbonyl group, which is a common transformation in organic chemistry. Biological ActivityWhile specific biological activities of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide are not extensively documented, compounds with similar structures often exhibit potential in pharmaceutical applications. The presence of a hydroxyl group and an acetamide moiety allows for interactions with enzymes and receptors, which could modulate biological pathways. Comparison with Similar CompoundsSimilar compounds, such as N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide, share structural features like the hydroxy group and phenylethyl chain but differ in the amide part. These differences can significantly affect their chemical reactivity and biological activity. Research Findings and Applications |
---|---|
CAS No. | 78761-26-9 |
Product Name | N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide |
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | N-[(1R)-2-hydroxy-1-phenylethyl]acetamide |
Standard InChI | InChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)/t10-/m0/s1 |
Standard InChIKey | NWGJZWMHBRNNOO-JTQLQIEISA-N |
Isomeric SMILES | CC(=O)N[C@@H](CO)C1=CC=CC=C1 |
SMILES | CC(=O)NC(CO)C1=CC=CC=C1 |
Canonical SMILES | CC(=O)NC(CO)C1=CC=CC=C1 |
Synonyms | Ac-D-phenylglycinol;78761-26-9;N-ACETYL-D-PHENYLGLYCINOL;D(-)-Ac-alpha-phenylglycinol;SCHEMBL8582093;CTK8F7493;D-AC-ALPHA-PHENYLGLYCINOL;ZINC2391134;7509AH;KM1942;AKOS006272900;FT-0641691;(?)-N-[(R)-alpha-(Hydroxymethyl)benzyl]acetamide |
PubChem Compound | 7010612 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume